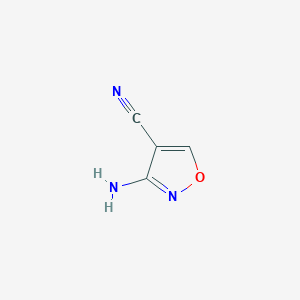

3-Aminoisoxazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

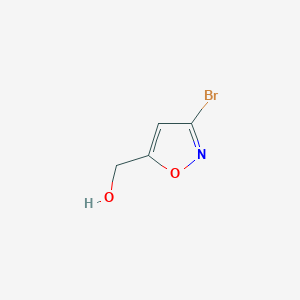

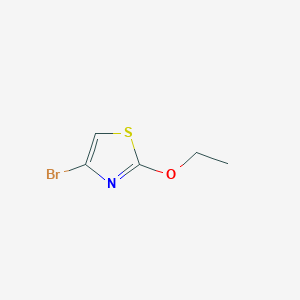

3-Aminoisoxazole-4-carbonitrile is an important organic compound in synthetic chemistry. It is a 3-substituted isoxazole derivative and a structural isomer of 5-aminoisoxazole .

Molecular Structure Analysis

The molecular formula of 3-Aminoisoxazole-4-carbonitrile is C4H3N3O . Its average mass is 109.086 Da and its monoisotopic mass is 109.027611 Da .

Chemical Reactions Analysis

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

Physical And Chemical Properties Analysis

3-Aminoisoxazole-4-carbonitrile is a solid substance with a yellow appearance . It has a melting point/range of 140 °C / 284 °F . No information is available about its odor, odor threshold, pH, boiling point/range, and flash point .

Aplicaciones Científicas De Investigación

Prebiotic Chemistry and the Origin of Life

3-Aminoisoxazole-4-carbonitrile: has been identified as a prebiotic precursor of ribonucleotides, which are the building blocks of RNA . This compound could have played a crucial role in the chemical processes that led to the formation of the first biomolecules on Earth. Its detection in the interstellar medium supports the hypothesis of exogenous delivery of life’s precursors from space to Earth.

Astrochemistry

The accurate computational characterization and analysis of the rotational spectrum of 3-Aminoisoxazole-4-carbonitrile provide astronomers with essential data for the interstellar search of this molecule . This research aids in understanding the molecular complexity of space and the potential for life-supporting chemistry beyond Earth.

Antimicrobial Applications

Novel functionalized isoxazole derivatives, synthesized through green multicomponent reactions involving 3-Aminoisoxazole-4-carbonitrile , have shown broad-spectrum antimicrobial activities . These compounds can inhibit the growth of various bacterial and fungal pathogens, making them suitable candidates for developing new prodrugs and drugs.

Antioxidant Properties

Some derivatives of 3-Aminoisoxazole-4-carbonitrile have demonstrated significant antioxidant activities . These properties are valuable in the development of treatments for oxidative stress-related diseases and could lead to the synthesis of new therapeutic agents.

Medicinal Chemistry

Isoxazole derivatives, including those derived from 3-Aminoisoxazole-4-carbonitrile , are known for their wide range of biological activities. They are used in medicine as antifungal drugs, and some also possess anti-inflammatory, antiplatelet, anti-HIV, anti-Alzheimer, and analgesic properties .

Synthesis of Pyrazole Derivatives

3-Aminoisoxazole-4-carbonitrile: is used in the synthesis of pyrazole derivatives, which are important in pharmaceutical research . These derivatives have potential applications in the development of drugs with various therapeutic effects.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Direcciones Futuras

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This highlights the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Propiedades

IUPAC Name |

3-amino-1,2-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O/c5-1-3-2-8-7-4(3)6/h2H,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFYBZNMQYBIIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NO1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383952 |

Source

|

| Record name | 3-aminoisoxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminoisoxazole-4-carbonitrile | |

CAS RN |

258518-65-9 |

Source

|

| Record name | 3-aminoisoxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)